Enhanced Lipophilicity (XLogP3-AA) Relative to the 1-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 1.0, whereas the 1-methyl analog (CAS 106535-31-3) lacking the 3-methyl group shows an XLogP3-AA of 0.6 [1][2]. This represents a 0.4 log-unit increase in lipophilicity, which can significantly enhance passive membrane permeability and alter tissue distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (CAS 106535-31-3): XLogP3-AA = 0.6 |
| Quantified Difference | +0.4 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
In drug discovery, a difference of 0.4 log units can shift a compound across critical thresholds for oral bioavailability and CNS penetration, directly impacting procurement decisions when optimizing ADME profiles.
- [1] PubChem. Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate. CID 63356234. https://pubchem.ncbi.nlm.nih.gov/compound/1343048-89-4 View Source
- [2] PubChem. Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate. CID 13568520. https://pubchem.ncbi.nlm.nih.gov/compound/106535-31-3 View Source
